3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
Preparation Methods
The synthesis of 3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in a Mannich-type condensation reaction . This reaction is typically carried out in water at temperatures ranging from 80-90°C . Another approach involves the use of multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of a catalyst to form the desired oxazine derivatives .
Chemical Reactions Analysis
3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified oxazine derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-inflammatory and anti-mycobacterial activities . It has also been explored as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications . In materials science, 3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. In the case of its anti-inflammatory activity, it is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Its anti-mycobacterial activity is thought to involve the inhibition of key enzymes required for the survival and replication of mycobacteria . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparison with Similar Compounds
3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds, such as 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives . These compounds share a similar oxazine core structure but differ in their substituents and functional groups. The unique combination of the benzyl group and the chromene ring in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H23NO3/c1-15-6-8-16(9-7-15)12-24-13-20-21(26-14-24)11-10-18-17-4-2-3-5-19(17)23(25)27-22(18)20/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
XYMSSWJCXBHDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2 |
Origin of Product |
United States |
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